N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C24H28N4O3S and a molecular weight of 452.58 g/mol . This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a phenoxymethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the triazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a methoxy group.
N-cyclohexyl-2-{[4-(4-chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
Biological Activity
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
- Molecular Formula : C24H28N4O2S
- Molar Mass : 436.57 g/mol
- CAS Number : 539808-34-9
Biological Activity Overview
The compound exhibits a range of biological activities, primarily in the areas of antimicrobial and anti-inflammatory effects. The presence of the triazole ring is significant in mediating these effects.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often demonstrate strong antifungal and antibacterial properties. For instance, a study on related thio-triazole derivatives showed potent activity against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | Activity Level |
---|---|---|
Thio-triazole | Candida albicans | Strong |
Thio-triazole | Escherichia coli | Moderate |
Thio-triazole | Staphylococcus aureus | Strong |
Anti-inflammatory Activity
The mechanism of action for this compound may involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Similar compounds have shown IC50 values indicating their effectiveness in reducing inflammation .
Table 2: COX Inhibition by Related Compounds
Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
N-cyclohexyl compound | TBD | TBD |
The biological activity of this compound can be attributed to its structural components:
- Sulfanyl Group : This group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Triazole Ring : Known for its ability to interact with various biological targets, it may modulate enzyme activities or receptor interactions.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- Study on Antifungal Activity : A study demonstrated that thio-triazole derivatives exhibited significant antifungal activity against clinical strains of fungi .
- Anti-inflammatory Effects : Research indicated that certain triazole derivatives could effectively inhibit COX enzymes, thereby reducing inflammation .
Properties
CAS No. |
539808-34-9 |
---|---|
Molecular Formula |
C24H28N4O3S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H28N4O3S/c1-30-20-14-12-19(13-15-20)28-22(16-31-21-10-6-3-7-11-21)26-27-24(28)32-17-23(29)25-18-8-4-2-5-9-18/h3,6-7,10-15,18H,2,4-5,8-9,16-17H2,1H3,(H,25,29) |
InChI Key |
NSGLFPKVWYZMDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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